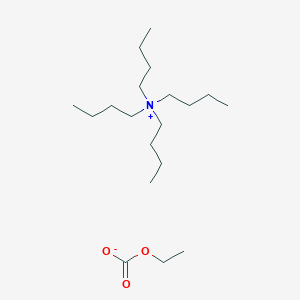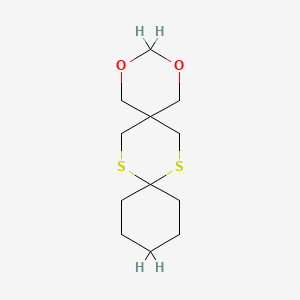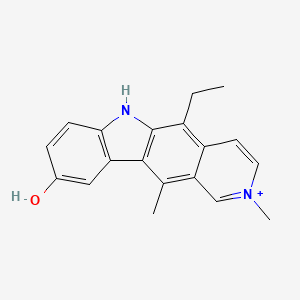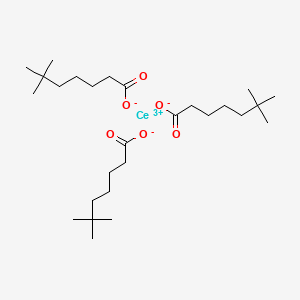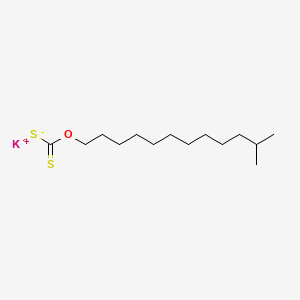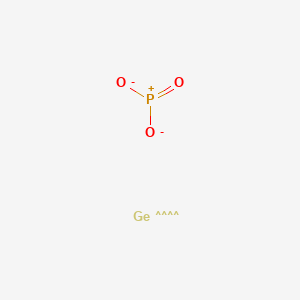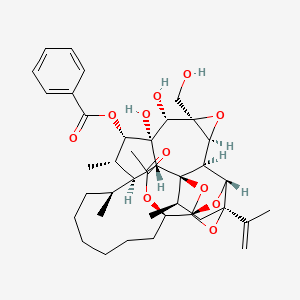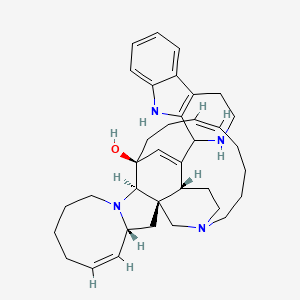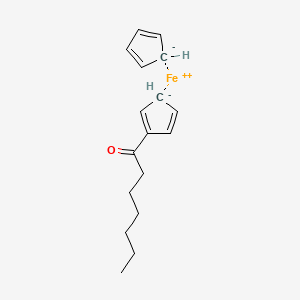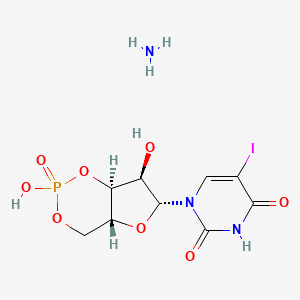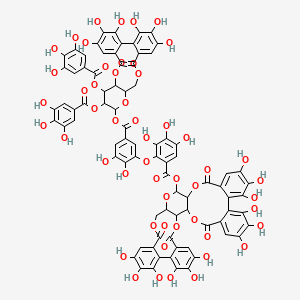
4,4'-(1-Methyldecylidene)bisphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(1-Methyldecylidene)bisphenol: is an organic compound with the molecular formula C23H32O2 . It is a type of bisphenol, which are compounds known for their use in the production of polycarbonate plastics and epoxy resins. This compound is characterized by the presence of two phenol groups connected by a methyldecylidene bridge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(1-Methyldecylidene)bisphenol typically involves the condensation reaction between phenol and a suitable ketone, such as 1-methyldecylidene. The reaction is usually catalyzed by an acid or base, and the conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of 4,4’-(1-Methyldecylidene)bisphenol is carried out in large reactors where the reactants are mixed under controlled temperatures and pressures. The process may involve multiple steps, including purification and crystallization, to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 4,4’-(1-Methyldecylidene)bisphenol can undergo oxidation reactions, where the phenol groups are converted to quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, or sulfonated derivatives
Aplicaciones Científicas De Investigación
Chemistry: 4,4’-(1-Methyldecylidene)bisphenol is used as a monomer in the synthesis of polycarbonate plastics and epoxy resins. These materials are valued for their strength, transparency, and resistance to heat and chemicals.
Biology and Medicine: Research is ongoing to explore the potential biological activities of 4,4’-(1-Methyldecylidene)bisphenol and its derivatives. Some studies focus on its interactions with biological molecules and its potential use in drug delivery systems.
Industry: In addition to its use in plastics and resins, 4,4’-(1-Methyldecylidene)bisphenol is used in the production of flame retardants, coatings, and adhesives. Its properties make it suitable for applications requiring durability and resistance to environmental factors.
Mecanismo De Acción
The mechanism by which 4,4’-(1-Methyldecylidene)bisphenol exerts its effects is primarily through its interaction with various molecular targets. The phenol groups can form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. The methyldecylidene bridge provides structural stability, allowing the compound to fit into specific binding sites.
Comparación Con Compuestos Similares
Bisphenol A (BPA): Another widely used bisphenol with similar applications in plastics and resins.
Bisphenol F (BPF): Known for its use in epoxy resins and coatings.
Bisphenol S (BPS): Often used as a substitute for BPA in various applications.
Uniqueness: 4,4’-(1-Methyldecylidene)bisphenol is unique due to its specific methyldecylidene bridge, which imparts distinct physical and chemical properties. This structural difference can influence its reactivity, stability, and interactions with other molecules, making it suitable for specialized applications where other bisphenols may not perform as well.
Propiedades
Número CAS |
67380-31-8 |
|---|---|
Fórmula molecular |
C23H32O2 |
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
4-[2-(4-hydroxyphenyl)undecan-2-yl]phenol |
InChI |
InChI=1S/C23H32O2/c1-3-4-5-6-7-8-9-18-23(2,19-10-14-21(24)15-11-19)20-12-16-22(25)17-13-20/h10-17,24-25H,3-9,18H2,1-2H3 |
Clave InChI |
LKOGRXMNXYBFBF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


